molecular formula C13H10IO2+ B074301 Diphenyliodonium-2-carboxylate CAS No. 1488-42-2

Diphenyliodonium-2-carboxylate

Cat. No.: B074301
CAS No.: 1488-42-2
M. Wt: 324.11 g/mol
InChI Key: LUGVQQXOGHCZNN-UHFFFAOYSA-N
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Description

Diphenyliodonium-2-carboxylate is a bench-stable, crystalline hypervalent iodine reagent that serves as a versatile precursor for phenyl radicals under mild, metal-free conditions. Its primary research value lies in its role as an efficient, visible-light-activated photoacid generator (PAG) and a critical component in decarboxylative cross-coupling reactions. Upon irradiation, the compound undergoes facile decarboxylation, releasing carbon dioxide and generating a highly reactive phenyl radical and iodobenzene. This mechanism is harnessed in organic synthesis for the arylation of heteroarenes, olefins, and other coupling partners, enabling the construction of C(sp2)-C(sp2) bonds. Furthermore, it finds significant application in polymer science as a photoinitiator for cationic polymerization and in materials science for surface functionalization and patterning. Its ability to operate under mild photochemical conditions makes it an invaluable tool for exploring novel radical reaction pathways and developing sustainable synthetic methodologies.

Properties

IUPAC Name

2-phenyliodoniobenzoate
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InChI

InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LUGVQQXOGHCZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H9IO2
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DSSTOX Substance ID

DTXSID2061725
Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Molecular Weight

324.11 g/mol
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CAS No.

1488-42-2
Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name Diphenyliodonium-2-carboxylate
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Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name (2-carboxylatophenyl)phenyliodonium
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Preparation Methods

Isolation of Monohydrate Form

The product is isolated as colorless prisms of the monohydrate (C₁₃H₉IO₂·H₂O) through filtration and washing. The monohydrate form exhibits a melting point of 220–222°C (with decomposition) and solubility in dichloromethane and hot water.

Dehydration to Anhydrous Form

The anhydrous compound is obtained by extracting the monohydrate with dichloromethane, followed by solvent evaporation under reduced pressure. This method yields the anhydrous form quantitatively, characterized by a melting point of 215–216°C (dec.).

Table 1: Comparative Properties of Hydrated and Anhydrous Forms

PropertyMonohydrateAnhydrous Form
Melting Point220–222°C (dec.)215–216°C (dec.)
SolubilitySoluble in hot water, DCMSoluble in DCM
YieldNot specifiedQuantitative (100%)

Alternative Synthetic Approaches

While the classical oxidation method dominates literature, alternative pathways remain underexplored. Potential variations include:

Optimization of Reaction Parameters

Temperature Control

Precise cooling during the exothermic oxidation step is critical to prevent side reactions. Inadequate temperature management may lead to over-oxidation or decomposition of the iodonium intermediate.

Purity Considerations

Recrystallization from hot water enhances purity but reduces yield. Industrial-scale processes may prioritize yield over purity, necessitating post-synthesis purification via chromatography or vacuum distillation.

Industrial-Scale Production Considerations

Scaling the laboratory method requires addressing:

  • Cost Efficiency: Potassium persulfate and benzene usage must be optimized to minimize expenses.

  • Waste Management: Sulfuric acid neutralization and benzene recovery systems are essential for environmental compliance.

  • Safety Protocols: Benzene’s carcinogenicity mandates closed-system handling and rigorous ventilation.

Comparative Analysis of Preparation Methods

The classical method remains unparalleled in reliability and yield. Alternatives face challenges such as lower efficiency, higher costs, or safety concerns.

Table 2: Method Comparison

MethodAdvantagesLimitations
K₂S₂O₈/H₂SO₄ OxidationHigh yield, well-documentedRequires benzene handling
Hypothetical AlternativesPotential safety improvementsUnverified efficacy

Chemical Reactions Analysis

Types of Reactions: Diphenyliodonium-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzyne intermediates.

    Reduction: The compound can be reduced to form iodobenzene derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the iodonium ion is replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium persulfate and sulfuric acid.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Scientific Research Applications

Diphenyliodonium-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyliodonium-2-carboxylate involves the generation of reactive intermediates, such as benzynes, through decarboxylation or photolysis. These intermediates can undergo various chemical transformations, leading to the formation of new bonds and complex molecular structures. The compound’s ability to generate benzynes makes it a valuable tool in synthetic organic chemistry .

Comparison with Similar Compounds

Diphenyliodonium Iodide

Property Diphenyliodonium-2-carboxylate Diphenyliodonium Iodide
Molecular Formula C₁₃H₁₁IO₃ C₁₂H₁₀I₂
CAS Number 96195-89-0 Not explicitly listed (see SDS data )
Key Functional Groups Iodonium, carboxylate Iodonium, iodide counterion
Reactivity Generates benzyne under reflux in ethylbenzene Less stable; releases iodine under heat
Applications Aryne precursor for cycloadditions Limited to niche iodination reactions
Safety Profile Toxic fumes upon combustion Similar hazards; requires firefighting measures

Key Differences :

  • Counterion Effects : DPIC’s carboxylate group enhances solubility in polar solvents, enabling broader synthetic utility, whereas the iodide counterpart is less versatile due to poor solubility and instability under thermal stress .
  • Reactivity : DPIC’s carboxylate stabilizes the iodonium core, allowing controlled benzyne release, while the iodide form decomposes unpredictably, limiting its use .

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

Property This compound 2-Hydroxy-2,2-diphenylacetic Acid
Molecular Formula C₁₃H₁₁IO₃ C₁₄H₁₂O₃
CAS Number 96195-89-0 76-93-7
Key Functional Groups Iodonium, carboxylate Hydroxyl, carboxylate
Reactivity Electrophilic aryne generation Acid-catalyzed rearrangements (e.g., benzilic acid rearrangement)
Applications Aryne-mediated synthesis Intermediate in pharmaceuticals and ligands

Key Differences :

  • Structural Role : DPIC’s hypervalent iodine center drives aryne chemistry, whereas benzilic acid’s hydroxyl-carboxylate system participates in acid-base reactions and rearrangements .
  • Electronic Properties : The iodonium group in DPIC acts as a strong electron-withdrawing group, contrasting with benzilic acid’s electron-donating hydroxyl group .

Biological Activity

Diphenyliodonium-2-carboxylate (DIPC) is a hypervalent iodine compound that has garnered attention in both organic synthesis and biomedical applications due to its unique properties. This article delves into its biological activity, including its biochemical interactions, cellular effects, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is characterized by its chemical formula C13H9IO2C_{13}H_{9}IO_{2} and consists of two phenyl groups attached to an iodine atom, along with a carboxylate functional group. This structure contributes to its stability and reactivity in various chemical processes, particularly in generating reactive intermediates.

Biochemical Interactions

Oxidative Stress Modulation
DIPC plays a significant role in modulating oxidative stress responses within cells. It acts as an oxidizing agent, facilitating the transfer of oxygen atoms to specific substrates. This interaction can lead to the formation of reactive oxygen species (ROS), which are critical for cellular signaling and defense mechanisms.

Enzyme Interactions
The compound interacts with several enzymes and proteins, influencing their activity. DIPC can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic functions. For instance, it has been shown to enhance the activity of antioxidant enzymes under certain conditions, promoting cellular defense against oxidative damage.

Cellular Effects

Signaling Pathways
DIPC has been observed to modulate key signaling pathways involved in cell survival and apoptosis. It activates pathways related to oxidative stress, resulting in the upregulation of genes that encode for antioxidant proteins. This mechanism suggests a protective role against oxidative damage in various cell types.

Metabolic Impact
The compound also affects cellular metabolism by altering the activity of metabolic enzymes. Studies indicate that DIPC can enhance energy production under low-dose conditions while exhibiting cytotoxic effects at higher dosages due to excessive ROS generation.

Research Findings and Case Studies

Dosage Effects in Animal Models
Research has demonstrated that DIPC's effects vary significantly with dosage in animal models. Low doses are associated with enhanced antioxidant defenses, while high doses can lead to toxicity characterized by oxidative damage and cell death. A threshold effect has been noted where specific dosage ranges yield maximal beneficial responses.

Photoinitiation Applications
DIPC is utilized as a photoinitiator in polymerization reactions. Upon exposure to UV light, it decomposes to generate reactive iodine radicals that initiate polymerization processes. This property is particularly valuable in producing light-curable polymers used in various industrial applications.

Summary of Biological Activity

Activity Type Description
Oxidative Stress ModulationActs as an oxidizing agent, generating ROS for signaling and defense mechanisms.
Enzyme InteractionAlters enzyme activity through binding interactions, enhancing antioxidant defenses.
Signaling PathwaysModulates pathways related to cell survival and apoptosis via gene expression changes.
Metabolic EffectsInfluences metabolic enzyme activity; low doses enhance energy production while high doses induce toxicity.
PhotoinitiationFunctions as a photoinitiator in polymerization reactions upon UV exposure.

Q & A

Q. What are the common synthetic routes for preparing diphenyliodonium-2-carboxylate (DPIC)?

DPIC is typically synthesized via the reaction of diphenyliodonium salts with carboxylate precursors under anhydrous conditions. A reported method involves refluxing in ethylbenzene to generate benzyne intermediates, with the carboxylate group stabilizing the hypervalent iodine structure. Experimental protocols emphasize the use of inert atmospheres (e.g., nitrogen) and controlled heating to prevent decomposition .

Q. How should DPIC be stored to ensure stability during research use?

DPIC must be stored in sealed, light-resistant containers at temperatures below 25°C, in a dry environment with low humidity. Storage areas should be well-ventilated to prevent accumulation of volatile byproducts. Oxidizing agents must be excluded to avoid unintended reactions. Shelf life can be extended by periodic checks for discoloration or precipitate formation, which indicate degradation .

Q. What are the primary applications of DPIC in organic synthesis?

DPIC is widely used as a benzyne precursor. For example, under reflux conditions in ethylbenzene, it thermally decomposes to release benzyne, which participates in [2+2], [4+2], or nucleophilic addition reactions. Applications include synthesizing fused aromatic systems (e.g., benzocoumarins) and trapping experiments with dienes or alkynes .

Q. What spectroscopic methods are used to characterize DPIC?

Key techniques include:

  • IR spectroscopy : Identifies carboxylate stretching frequencies (~1600–1700 cm⁻¹).
  • NMR spectroscopy : ¹H NMR reveals aromatic proton signals (δ 7.2–7.8 ppm) and iodine coupling patterns.
  • Mass spectrometry (MS) : Confirms molecular weight (324.114 g/mol) via ESI or MALDI-TOF .

Advanced Research Questions

Q. How can reaction conditions be optimized when using DPIC as a benzyne precursor?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while non-polar solvents (e.g., ethylbenzene) favor controlled benzyne release.
  • Temperature control : Reflux (e.g., 135–140°C in ethylbenzene) balances decomposition rate and intermediate stability.
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) may accelerate benzyne trapping. Monitor progress via GC-MS or in situ FTIR to track intermediate formation .

Q. How can contradictions in proposed reaction mechanisms (e.g., substitution vs. addition pathways) be resolved?

Mechanistic studies should combine:

  • Isotopic labeling : Use ¹³C-labeled DPIC to track carboxylate group fate.
  • Trapping experiments : Introduce dienes (e.g., furans) to isolate benzyne adducts.
  • Computational modeling : DFT calculations compare energy barriers for competing pathways. For example, benzocoumarin formation via benzyne addition (rather than substitution) was confirmed by isolating trapped intermediates .

Q. What analytical methods confirm DPIC’s decomposition to benzyne in situ?

  • GC-MS : Detect volatile benzyne using a non-polar column (e.g., HP-5MS) and electron ionization.
  • Trapping with tetraphenylcyclopentadienone : Monitor Diels-Alder adduct formation via TLC or HPLC.
  • In situ UV-Vis spectroscopy : Track absorbance changes at 300–400 nm, characteristic of benzyne .

Q. How should researchers address discrepancies in reported toxicity data for DPIC?

  • In vitro assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess acute toxicity.
  • Literature cross-referencing : Compare SDS from multiple suppliers (e.g., TCI America vs. Key Organics) to identify consensus on hazards.
  • Safety protocols : Use fume hoods, nitrile gloves, and particulate-filtering respirators during handling, as chronic toxicity data remain incomplete .

Methodological Notes

  • Data contradiction analysis : Always cross-validate results using orthogonal techniques (e.g., NMR and X-ray crystallography) .
  • Experimental design : Include control reactions without DPIC to rule out solvent- or catalyst-mediated side pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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